molecular formula C25H36N4O2S B2627120 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946316-94-5

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2627120
CAS No.: 946316-94-5
M. Wt: 456.65
InChI Key: FTRHHXCGKIRJSQ-UHFFFAOYSA-N
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Description

Introduction to N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Structural Taxonomy and IUPAC Nomenclature

The compound’s IUPAC name systematically describes its molecular architecture:

  • Core structure : 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide, a partially hydrogenated naphthalene ring with a sulfonamide group at position 2.
  • Substituents :
    • A 4-(dimethylamino)phenyl group attached to position 2 of the ethyl chain.
    • A 4-methylpiperazin-1-yl group at the same ethyl position.

Table 1: Structural Breakdown

Component Description
Parent scaffold 5,6,7,8-Tetrahydronaphthalene (tetralin)
Functional groups Sulfonamide (-SO₂NH₂), dimethylamino (-N(CH₃)₂), 4-methylpiperazine
Molecular formula C₂₅H₃₅N₅O₂S
Molecular weight 481.65 g/mol (calculated)

The sulfonamide group at position 2 of the tetrahydronaphthalene ring serves as a hydrogen-bond acceptor, while the 4-methylpiperazine and dimethylamino groups enhance solubility and receptor-binding versatility.

Historical Development in Sulfonamide-Piperazine Hybrid Chemistry

The synthesis of sulfonamide-piperazine hybrids emerged from two pharmacological lineages:

  • Sulfonamides : Pioneered as antibacterial agents in the 1930s, later repurposed for carbonic anhydrase inhibition and anticancer activity.
  • Piperazine derivatives : Adopted in antipsychotics (e.g., aripiprazole) and antidepressants for their conformational flexibility and amine functionality.

Key milestones :

  • 1990s–2000s : Integration of piperazine into sulfonamide scaffolds to improve blood-brain barrier penetration and target selectivity.
  • 2010s : Development of tetrahydronaphthalene-sulfonamide hybrids for antimicrobial and CNS applications, as seen in derivatives like 3-methoxy-8-oxo-tetrahydronaphthalene-2-sulfonamide.
  • 2020s : Computational optimization of hybrid structures using QSAR and molecular docking, exemplified by thienopyrimidine-sulfonamide hybrids targeting Plasmodium falciparum.

The target compound represents an advancement in this lineage, combining tetrahydronaphthalene’s lipophilicity with piperazine’s pharmacokinetic benefits.

Position Within Contemporary Medicinal Chemistry Frameworks

The compound aligns with three modern drug design principles:

Multitarget Engagement
  • The sulfonamide group may inhibit enzymes like carbonic anhydrase or dihydrofolate reductase (DHFR).
  • The 4-methylpiperazine moiety could modulate serotonin or dopamine receptors, akin to antipsychotic agents.
Enhanced Bioavailability
  • Tetrahydronaphthalene improves membrane permeability compared to fully aromatic naphthalene.
  • Dimethylamino and piperazine groups elevate water solubility, addressing historical limitations of sulfonamide-based drugs.
Structural Hybridization Trends

Recent studies highlight the efficacy of merging sulfonamides with nitrogen heterocycles:

  • Antiprotozoal activity : Thienopyrimidine-sulfonamide hybrids showed IC₅₀ values ≤1 μM against Plasmodium falciparum.
  • Antimicrobial potential : Tetrahydronaphthalene-sulfonamide derivatives demonstrated MICs of 4–8 μg/mL against Staphylococcus aureus.

Table 2: Comparative Features of Sulfonamide-Piperazine Hybrids

Feature Target Compound Benchmark Hybrids (e.g., )
Core scaffold Tetrahydronaphthalene Thienopyrimidine, naphthalene
Key substituents 4-Methylpiperazine, dimethylamino Chlorophenyl, methoxy
Therapeutic target CNS receptors, enzymes Antiprotozoal, antimicrobial
Synthetic accessibility Moderate (7-step synthesis) High (3–5 steps)

This compound’s unique profile positions it as a candidate for neurological or infectious disease research, pending further mechanistic studies.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O2S/c1-27(2)23-11-8-21(9-12-23)25(29-16-14-28(3)15-17-29)19-26-32(30,31)24-13-10-20-6-4-5-7-22(20)18-24/h8-13,18,25-26H,4-7,14-17,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRHHXCGKIRJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of a suitable aromatic compound with dimethylamine under controlled conditions to introduce the dimethylamino group.

    Introduction of the Piperazine Ring: The next step involves the reaction of the intermediate with a piperazine derivative, such as 4-methylpiperazine, to form the piperazine ring.

    Formation of the Tetrahydronaphthalene Sulfonamide Moiety: The final step involves the reaction of the intermediate with a sulfonamide derivative to introduce the tetrahydronaphthalene sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

Molecular Formula

  • C22H30N4O3S\text{C}_{22}\text{H}_{30}\text{N}_{4}\text{O}_{3}\text{S}
  • Molecular Weight : 426.6 g/mol
  • CAS Number : 1005305-32-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial or anticancer effects. For instance, sulfonamides are known to target bacterial cell wall synthesis.
  • Receptor Modulation : It can bind to certain receptors, influencing signal transduction pathways that alter cellular responses. This interaction may lead to therapeutic effects in conditions such as pain management and infectious diseases .
  • Ion Channel Modulation : Similar compounds have shown effects on ion channels, suggesting a role in pain management therapies.

Medicinal Chemistry Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has garnered attention for its potential applications in:

  • Antimicrobial Agents : Due to its enzyme inhibition properties, it may serve as a basis for developing new antibiotics.
  • Analgesics : Its ability to modulate pain pathways suggests that it could be developed into effective pain relief medications .
  • Anticancer Agents : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties through various mechanisms of action .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. A study demonstrated that related compounds showed promising results against resistant bacterial strains.
  • Analgesic Effects : In animal models, compounds similar to this compound were shown to effectively reduce pain responses compared to standard analgesics like diclofenac sodium .
  • Cancer Treatment Potential : A patent application suggests the use of this compound in combination therapies for treating specific types of cancer, indicating its potential role in oncological pharmacotherapy .

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on core motifs, substituents, and inferred pharmacological properties.

Structural Features and Substituent Analysis

Table 1: Key Structural Attributes of Selected Sulfonamide Derivatives
Compound Name (Reference) Core Structure Substituents/Functional Groups Pharmacological Target (Inferred)
Target Compound 5,6,7,8-Tetrahydronaphthalene-sulfonamide 2-[4-(Dimethylamino)phenyl], 2-(4-methylpiperazin-1-yl)ethyl Dopamine D3 receptor
Compound 7o () Pentanamide 4-(2,4-Dichlorophenyl)piperazine, pyridinyl Dopamine D3 selective agonist
(S)-N-...sulfonamide () Benzenesulfonamide (4-Methoxyphenyl)(naphthalen-1-yl)methyl Chiral ligand or enzyme inhibitor
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Benzenesulfonamide Anilinopyridinyl, 4-methyl group Antimicrobial or kinase inhibitor
N-[4-...carboxamide () Tetrahydronaphthalene-carboxamide Pyrimidinyl sulfamoyl, phenyl Enzyme inhibitor or anticancer agent

Pharmacological Implications

  • Piperazine derivatives are known to modulate dopamine receptors, suggesting D3/D2 receptor affinity .
  • Compound 7o () : Features a dichlorophenyl-piperazine group, which is electron-withdrawing and may enhance receptor selectivity via hydrophobic and halogen bonding interactions. Demonstrated selectivity for dopamine D3 receptors in vitro .
  • (S)-N-...sulfonamide () : The chiral benzenesulfonamide with naphthyl and methoxyphenyl groups may serve as a ligand for asymmetric catalysis or enzyme inhibition, though its biological activity is unspecified.
  • N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): The anilinopyridinyl substituent is common in kinase inhibitors, while the sulfonamide group may enhance binding to ATP pockets .

Physicochemical and Pharmacokinetic Considerations

Table 2: Inferred Physicochemical Properties
Property Target Compound Compound 7o () N-[4-...carboxamide ()
Molecular Weight ~550–600 g/mol ~500–550 g/mol ~450–500 g/mol
LogP (Lipophilicity) Moderate (piperazine enhances solubility) High (dichlorophenyl increases LogP) Moderate (carboxamide reduces LogP)
Hydrogen Bond Acceptors 7–9 (sulfonamide, piperazine) 6–8 (pyridinyl, piperazine) 6–7 (carboxamide, pyrimidinyl)
  • Lipophilicity : The target compound’s balance of hydrophobic (tetrahydronaphthalene) and hydrophilic (piperazine, sulfonamide) groups suggests favorable blood-brain barrier penetration.
  • Metabolic Stability : The methylpiperazine group may reduce first-pass metabolism compared to unsubstituted piperazines .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H30N4O3C_{22}H_{30}N_{4}O_{3}, featuring a tetrahydronaphthalene core with sulfonamide functionality. Its structure is characterized by:

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Piperazine Ring : Contributes to receptor binding and modulation.
  • Sulfonamide Moiety : Often associated with antibacterial properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Tetrahydronaphthalene Derivative : Starting from naphthalene derivatives through hydrogenation.
  • Introduction of Sulfonamide Group : Reaction with sulfonyl chloride.
  • Amine Coupling : Coupling with dimethylaminophenyl and piperazine derivatives under suitable conditions.

Research indicates that compounds similar to this compound may exert their biological effects through:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in metabolic pathways or bacterial cell wall synthesis.
  • Receptor Modulation : Interacting with neurotransmitter receptors leading to analgesic or anti-inflammatory effects.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Exhibits potential against Mycobacterium tuberculosis and other bacterial strains. Some studies report MIC values less than 1 µg/mL for certain analogs .
  • Analgesic Properties : Similar compounds have demonstrated significant analgesic effects comparable to standard medications like diclofenac sodium .
  • Antitumor Effects : The compound's structural analogs have been investigated for their cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Case Study 1: Antimicrobial Efficacy

A study highlighted the efficacy of tetrahydronaphthalene amides against Mycobacterium tuberculosis. Compounds within this class showed significant inhibition of bacterial growth in vitro, suggesting a viable pathway for developing new antimycobacterial agents .

Case Study 2: Analgesic Activity Assessment

Research on Mannich bases indicated that compounds with similar structures exhibited potent analgesic activity. For instance, derivatives demonstrated IC50 values significantly lower than established analgesics in various pain models .

Data Tables

PropertyValue
Molecular FormulaC22H30N4O3C_{22}H_{30}N_{4}O_{3}
Molecular Weight398.5 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H and 13^{13}C NMR, focusing on sulfonamide proton shifts (δ 2.8–3.2 ppm) and piperazine methyl signals (δ 2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+^+: 498.2542; observed: 498.2538) .

Basic Question: Which analytical techniques are optimal for assessing purity and stability?

Answer:

  • HPLC with UV Detection : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Monitor degradation products at 254 nm .

    Buffer Composition HPLC Parameters
    6.8 g sodium acetate, 16.22 g sodium 1-octanesulfonate in 1 L H₂O (pH 4.6)Flow rate: 1.0 mL/min; Detection: 254 nm
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates suitability for high-temperature applications) .

Basic Question: How can researchers evaluate its biological activity in enzyme inhibition assays?

Answer:

  • Kinetic Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Measure IC₅₀ values under varying concentrations (0.1–100 µM) in Tris-HCl buffer (pH 7.4, 37°C) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for serotonin or dopamine receptors) to determine Ki_i values .

Advanced Question: What mechanistic insights can computational modeling provide for its interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using software like GROMACS. Analyze hydrogen bonding between the sulfonamide group and catalytic residues (e.g., Asp189 in trypsin) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding free energy (ΔG) to identify critical electrostatic interactions (e.g., piperazine nitrogen with Tyr228) .

Advanced Question: How should researchers address contradictions in experimental data (e.g., variable IC₅₀ values)?

Answer:

  • Statistical Experimental Design : Apply a central composite design (CCD) to test variables (pH, temperature, solvent polarity). Use ANOVA to identify significant factors (p < 0.05) .
  • Data Reprodubility Checks : Cross-validate results across multiple batches and instruments. For example, confirm IC₅₀ consistency using both fluorescence and calorimetry assays .

Advanced Question: What computational tools optimize reaction conditions for scaled-up synthesis?

Answer:

  • Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states. For example, optimize the sulfonylation step by minimizing steric hindrance .
  • AI-Driven Process Simulation : COMSOL Multiphysics models heat and mass transfer in batch reactors to prevent exothermic runaway during piperazine addition .

Advanced Question: How do solvent effects influence its conformational stability in solution?

Answer:

  • Polarizable Continuum Model (PCM) : Calculate solvation free energy in solvents like DMSO (ΔGsolv_{solv} = −15.2 kcal/mol) vs. water (ΔGsolv_{solv} = −8.7 kcal/mol) to predict aggregation propensity .
  • Experimental Validation : Use dynamic light scattering (DLS) to monitor particle size (<50 nm indicates stability in aqueous buffers) .

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